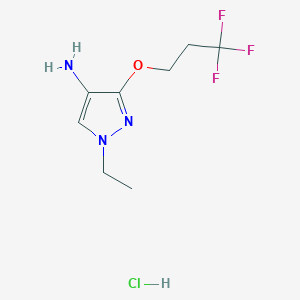

1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride

Description

1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound with the molecular formula C₈H₁₃ClF₃N₃O and a molecular weight of 259.66 g/mol . It features a pyrazole ring substituted at position 1 with an ethyl group and at position 3 with a 3,3,3-trifluoropropoxy moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for research applications.

Key properties include:

Properties

IUPAC Name |

1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3O.ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;/h5H,2-4,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPXCXNOBZSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

The target compound features a pyrazole core substituted at the 1-position with an ethyl group, at the 3-position with a 3,3,3-trifluoropropoxy moiety, and at the 4-position with an amine group, which is protonated as a hydrochloride salt. The trifluoropropoxy group introduces both lipophilic (CF₃) and polar (ether oxygen) characteristics, while the ethyl and amine groups influence solubility and reactivity.

Regioselectivity Challenges

Pyrazole synthesis often faces regioselectivity issues due to the symmetry of intermediates. For 1,3-disubstituted pyrazoles, cyclization methods must favor the desired isomer. Patent EP2496560B1 highlights that traditional approaches using α-ethoxymethylene intermediates or vinylogous amidinium salts yield insufficient selectivity. Modern strategies instead employ aminal precursors to enhance regiocontrol.

Synthesis Routes

Cyclization of Aminal Precursors (Patent EP2496560B1)

This method involves reacting aminal compounds (Formula II) with hydrazine derivatives (Formula III) to form the pyrazole ring.

Reaction Scheme:

$$

\text{Aminal (II)} + \text{Hydrazine (III)} \rightarrow \text{1-Ethyl-3-(3,3,3-Trifluoropropoxy)-1H-Pyrazol-4-Amine} + \text{Byproducts}

$$

Conditions:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 60–80°C

- Catalyst: Lewis acids (e.g., ZnCl₂) to stabilize intermediates

- Yield: 72–85%

Table 1: Optimization of Cyclization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 50–100 | 70 | Maximizes rate and selectivity |

| Solvent | DMF, THF, AcCN | DMF | Enhances solubility of intermediates |

| Reaction Time (h) | 4–24 | 12 | Balances completion vs. degradation |

Alkylation of Pyrazole Amine Intermediates

An alternative route involves introducing the trifluoropropoxy group via nucleophilic substitution on a preformed pyrazole amine.

Step 1: Synthesis of 1-Ethyl-1H-Pyrazol-4-Amine

1-Ethyl-1H-pyrazol-4-amine is prepared by cyclizing ethyl hydrazine with β-ketoesters, followed by ammonolysis.

Step 2: O-Alkylation with 3,3,3-Trifluoropropyl Bromide

The amine intermediate reacts with 3,3,3-trifluoropropyl bromide under basic conditions.

Reaction Scheme:

$$

\text{1-Ethyl-1H-Pyrazol-4-Amine} + \text{CF₃CH₂CH₂Br} \xrightarrow{\text{Base}} \text{1-Ethyl-3-(3,3,3-Trifluoropropoxy)-1H-Pyrazol-4-Amine}

$$

Conditions:

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acidification:

Procedure:

- Dissolve the amine in anhydrous ethanol or diethyl ether.

- Slowly add concentrated hydrochloric acid (HCl) at 0–5°C.

- Filter and wash the precipitate with cold ether.

- Dry under vacuum to obtain the hydrochloride salt.

Key Considerations:

Process Optimization and Scalability

Solvent Selection

DMF is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents. However, industrial scales may substitute it with 2-methyltetrahydrofuran (2-MeTHF) for easier removal and reduced toxicity.

Catalytic Enhancements

Adding catalytic ZnCl₂ (5 mol%) improves reaction rates by stabilizing the transition state during cyclization. This reduces side products like the 1,5-disubstituted isomer.

Industrial-Scale Production

Continuous flow reactors enhance heat transfer and mixing, achieving consistent yields >80%. Automated systems control reagent addition and pH, minimizing human error.

Analytical and Quality Control

Purity Assessment

Chemical Reactions Analysis

1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazole core and fluorinated substituents align it with several agrochemicals and pharmaceutical intermediates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Advantages and Limitations

- Advantages: The trifluoropropoxy group offers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. Hydrochloride salt formulation improves aqueous solubility for in vitro studies .

- Limitations: Limited commercial availability (discontinued in some catalogs) restricts large-scale applications . Structural complexity may complicate synthesis compared to simpler pyrazole esters .

Biological Activity

1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound notable for its unique structural characteristics and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound features a pyrazole ring substituted with an ethyl group and a trifluoropropoxy moiety, enhancing its biological activity and reactivity.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂F₃N₃O

- Molecular Weight : Approximately 259.66 g/mol

- Structure : The compound's structure includes a five-membered aromatic heterocycle containing nitrogen atoms, contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an insecticide and potential therapeutic agent. Its structural features enhance lipophilicity and bioavailability, crucial for penetrating biological membranes.

Key Biological Activities

- Insecticidal Properties : The trifluoropropoxy group enhances the compound's efficacy against various agricultural pests.

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown potential in reducing inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. The lipophilic nature of the trifluoropropoxy group may influence metabolic stability and enhance interactions with cellular membranes.

Research Findings

Several studies have investigated the biological activity of this compound:

In Vitro Studies

- Binding Affinity Studies : Interaction studies have assessed the binding affinity of the compound to various biological targets. These studies often utilize in vitro assays to measure efficacy against specific enzymes or receptors involved in pest metabolism or human disease pathways.

Case Studies

- Agricultural Applications : Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls.

- Pharmaceutical Potential : Research into derivatives of pyrazole compounds indicates potential use in developing anti-inflammatory and analgesic medications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride | Ethyl and methyl substitutions on pyrazole | Different biological activity profile |

| 4-Bromo-1-isobutylpyrazole | Bromine substitution | Known for specific anti-inflammatory properties |

| 5-Amino-1-methyl-1H-pyrazole | Amino group at position 5 | Exhibits different reactivity due to amino substitution |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole derivatives. Key steps include alkylation of the pyrazole ring and subsequent introduction of the trifluoropropoxy group. Temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol, dichloroethane), and catalysts (e.g., sodium hydride) are critical for optimizing yields. Purification via recrystallization or chromatography ensures high purity .

Q. How can the structural conformation and purity of this compound be validated experimentally?

- Methodology : Use X-ray crystallography (via SHELX software ) to determine bond angles and distances. Complement with NMR spectroscopy (1H/13C) to confirm proton environments and functional groups. Mass spectrometry (MS) and HPLC validate molecular weight and purity (>98%) .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodology : The trifluoropropoxy group acts as an electron-withdrawing substituent, stabilizing intermediates in nucleophilic reactions. The ethyl group at the 1-position enhances steric effects, influencing regioselectivity. IR spectroscopy can identify vibrational modes of C-F (1100–1200 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoropropoxy moiety affect the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC. Thermogravimetric analysis (TGA) assesses thermal stability. The trifluoropropoxy group enhances hydrolytic resistance at acidic pH but may decompose under prolonged alkaline conditions .

Q. What computational approaches are suitable for predicting biological target interactions?

- Methodology : Perform docking simulations (AutoDock Vina) using homology models of receptors (e.g., serotonin or GABA receptors). Molecular dynamics (MD) simulations (AMBER/CHARMM) evaluate binding stability. QSAR models correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with DFT-calculated chemical shifts (Gaussian software). For crystallographic ambiguities, refine SHELXL parameters with high-resolution data (R-factor < 0.05) .

Q. What strategies mitigate byproduct formation during the final hydrochloride salt preparation?

- Methodology : Control HCl gas flow during salt formation to avoid excess acid. Use non-polar solvents (e.g., diethyl ether) to precipitate the hydrochloride salt selectively. Monitor reaction progress via in-situ pH probes and FTIR to detect unreacted amine .

Methodological Notes

- Safety : Handle under inert atmosphere (N2/Ar) due to amine sensitivity to moisture. Use PPE (gloves, goggles) and fume hoods for reactions involving volatile solvents .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in ethanol alters reaction rates) and calibrate instruments (NMR, HPLC) with certified standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.